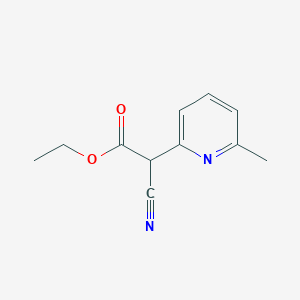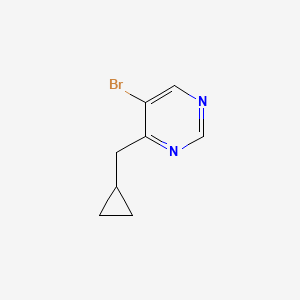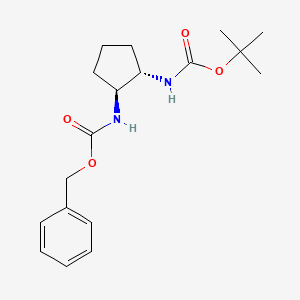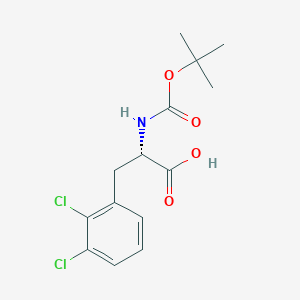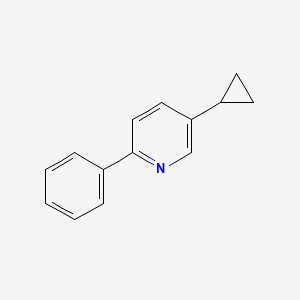
5-Cyclopropyl-2-phenylpyridine
Übersicht
Beschreibung
5-Cyclopropyl-2-phenylpyridine is a chemical compound with the molecular formula C14H13N . It is used in laboratory settings for various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the use of 5-BROMO-2-PHENYLPYRIDINE and Cyclopropylboronic acid . The reaction conditions are mild, and the product is easy to separate . The yield is about 85% .Molecular Structure Analysis
The molecular weight of this compound is 195.26 . The structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The C–H activation of 2-phenylpyridine, a similar compound to this compound, has been studied in the gas phase . The reaction involves the use of copper(II), palladium(II), and ruthenium(II) carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . More detailed information about these properties can be obtained from databases like ChemSynthesis .Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
5-Cyclopropyl-2-phenylpyridine and its derivatives demonstrate notable photoluminescent properties. A study by Ghedini et al. (2003) on palladium(II) complexes mixed with 2-phenylpyridine and 5-substituted-8-hydroxyquinolines, which are structurally related to this compound, showed that these complexes are luminescent at room temperature. The absolute photoluminescent quantum yield of these compounds varies depending on the nature of the substituent in position 5, indicating potential applications in photonics and optoelectronics (Ghedini et al., 2003).
Synthesis and Chemical Properties
Various studies have explored the synthesis and chemical properties of compounds related to this compound. For instance, Gopal and Subrahmanyam (2001) investigated the vapor-phase cyclization of carbonyl compounds and ammonia over zeolite catalysts to synthesize 5-methyl-2-phenylpyridine, a compound structurally similar to this compound. This research contributes to the understanding of the synthesis pathways and chemical behaviors of such compounds (Gopal & Subrahmanyam, 2001).
Biological Activity and Antagonist Properties
A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were synthesized and assessed for their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor by Dappen et al. (2010). This study is significant in understanding the biological activities of cyclopropyl derivatives, which can be relevant for this compound in understanding its potential interactions with biological receptors (Dappen et al., 2010).
Luminescent Complexes for Nonlinear Optical Applications
Adriana Valore et al. (2010) investigated luminescent cyclometallated Ir(III) and Pt(II) complexes with beta-diketonate ligands, which included cyclometallated 2-phenylpyridine, a compound related to this compound. These complexes exhibited a large second-order nonlinear optical response, which suggests potential applications in nonlinear optics and photonic devices (Valore et al., 2010).
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAWNTMXTAWYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745104 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-30-0 | |
| Record name | 5-Cyclopropyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride](/img/structure/B1510599.png)
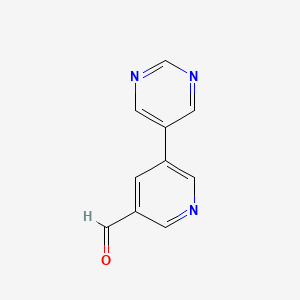
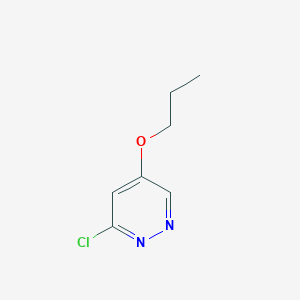
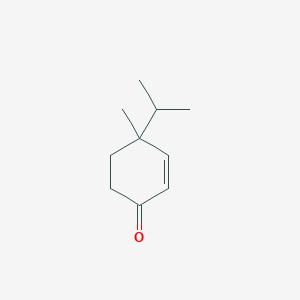
![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1510634.png)



